An In-depth Technical Guide to 2-Bromo-3-methoxypyridine for Chemical Research and Drug Development
An In-depth Technical Guide to 2-Bromo-3-methoxypyridine for Chemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Bromo-3-methoxypyridine. The information is intended to support its application in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and reaction mechanisms.
Core Chemical and Physical Properties
2-Bromo-3-methoxypyridine is a substituted pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of a reactive bromine atom at the 2-position, a methoxy (B1213986) group at the 3-position, and the inherent electronic properties of the pyridine ring.[3][4] The physical state of the compound is typically an off-white to light yellow solid or fused solid.[4][5] It exhibits solubility in common organic solvents, with limited solubility in water.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 2-Bromo-3-methoxypyridine:
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [6] |
| Molecular Weight | 188.02 g/mol | [6][7] |
| Melting Point | 38-50 °C | [4][5] |
| Boiling Point | ~220-230 °C at 760 mmHg | [2] |
| Density | ~1.5 g/cm³ | [2] |
| Flash Point | >110 °C (closed cup) | [2] |
| Purity (Typical) | ≥99.0% (GC) | [4] |
| CAS Number | 24100-18-3 | [7] |
Reactivity and Synthetic Applications
The chemical reactivity of 2-Bromo-3-methoxypyridine is dominated by the interplay of its functional groups. The bromine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution and a key site for metal-catalyzed cross-coupling reactions.[3][4] The methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions.[3] The nitrogen atom in the pyridine ring imparts basic properties to the molecule.[1]
Nucleophilic Aromatic Substitution
2-Bromo-3-methoxypyridine can undergo nucleophilic aromatic substitution where the bromide is displaced by a variety of nucleophiles. This reaction is fundamental to introducing a diverse range of functional groups at the 2-position of the pyridine ring.
Caption: Nucleophilic aromatic substitution of 2-Bromo-3-methoxypyridine.
Suzuki-Miyaura Cross-Coupling
A significant application of 2-Bromo-3-methoxypyridine is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, typically with boronic acids or their esters, to synthesize more complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, making the bromo-substituent highly effective.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-Bromo-3-methoxypyridine.
Synthesis from 2-Bromo-3-pyridinol
This is a common and direct method for the methylation of the hydroxyl group of 2-bromo-3-pyridinol.[1]
Materials:
-
2-Bromo-3-pyridinol (71.0 g)
-
Potassium hydroxide (B78521) (KOH), pulverized (77.8 g)
-
Dimethyl sulfoxide (B87167) (DMSO) (600 mL total)
-
Methyl iodide (CH₃I) (72.4 g)
-
Ice water
-
Diethyl ether (Et₂O)
-
1 N Sodium hydroxide (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) is heated to 55-60 °C under a nitrogen atmosphere.[1]
-
A solution of CH₃I (72.4 g) in DMSO (100 mL) is added dropwise to the heated mixture.[1]
-
After the addition is complete, the reaction is maintained at 55-60 °C for 30 minutes.[1]
-
The reaction mixture is then poured into ice water (800 g), and the resulting precipitate is collected by filtration.[1]
-
The precipitate is triturated with Et₂O (3 x 500 mL).[1]
-
The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[1]
-
The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 2-bromo-3-methoxypyridine.[1]
Caption: Experimental workflow for the synthesis of 2-Bromo-3-methoxypyridine.
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, general characteristics from various spectroscopic techniques are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromo and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine will be shifted, as will the carbons of the methoxy group and the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C=C and C=N stretching of the pyridine ring.
Safety and Handling
2-Bromo-3-methoxypyridine is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Bromo-3-methoxypyridine Supplier & Manufacturer in China | High Purity CAS 3430-18-0 | Specifications, Safety Data, Price [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Bromo-3-methoxypyridine | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-3-methoxypyridine | C6H6BrNO | CID 90364 - PubChem [pubchem.ncbi.nlm.nih.gov]
